molecular formula C16H18N2O5 B13414253 Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate

Cat. No.: B13414253
M. Wt: 318.32 g/mol
InChI Key: PURWBDHLEYHRLU-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyridyl group and two ester functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-keto ester in the presence of an acid catalyst . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents is carefully managed to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in the development of bioactive compounds with potential therapeutic properties.

    Medicine: Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate is unique due to the presence of the pyridyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

diethyl 3-hydroxy-1-methyl-5-pyridin-3-ylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-7-6-8-17-9-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3

InChI Key

PURWBDHLEYHRLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CN=CC=C2

Origin of Product

United States

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